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Compound of Interest

Compound Name: 4-Fluorophenethylamine

Cat. No.: B075468

CAS Number: 1583-88-6

This technical guide provides a comprehensive overview of 4-Fluorophenethylamine (4-
FPEA), a substituted phenethylamine derivative. The information is intended for researchers,
scientists, and drug development professionals, focusing on its chemical properties, synthesis,
analytical methods, and pharmacological profile.

Chemical and Physical Properties

4-Fluorophenethylamine is a substituted phenethylamine featuring a fluorine atom at the
para-position of the phenyl ring. This substitution can significantly influence its physicochemical
and pharmacological properties compared to its parent compound, phenethylamine.[1]

Table 1: Physicochemical Properties of 4-Fluorophenethylamine
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Property Value Reference(s)
CAS Number 1583-88-6 [2]
Molecular Formula CsHioFN [2]
Molecular Weight 139.17 g/mol [2]
Appearance Liquid [2]
Boiling Point 50-52 °C at 0.15 mmHg [2]
Density 1.061 g/mL at 25 °C [2]

Refractive Index

n20/D 1.5072

[2]

Solubility

Data not available

Table 2: Properties of 4-Fluorophenethylamine Hydrochloride

Property Value Reference(s)
CAS Number 459-19-8

Molecular Formula CsH11CIFN

Molecular Weight 175.63 g/mol

Appearance Solid

Melting Point 200-206 °C

Synthesis and Purification

While a specific, detailed, step-by-step synthesis protocol for 4-Fluorophenethylamine is not

readily available in the searched literature, a plausible synthetic route can be inferred from

standard organic chemistry principles and procedures for analogous compounds. A common

method for the synthesis of phenethylamines involves the reduction of a corresponding

phenylacetonitrile.

Proposed Synthetic Pathway

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://www.sigmaaldrich.com/HK/zh/product/aldrich/361828
https://www.sigmaaldrich.com/HK/zh/product/aldrich/361828
https://www.sigmaaldrich.com/HK/zh/product/aldrich/361828
https://www.sigmaaldrich.com/HK/zh/product/aldrich/361828
https://www.sigmaaldrich.com/HK/zh/product/aldrich/361828
https://www.sigmaaldrich.com/HK/zh/product/aldrich/361828
https://www.sigmaaldrich.com/HK/zh/product/aldrich/361828
https://www.benchchem.com/product/b075468?utm_src=pdf-body
https://www.benchchem.com/product/b075468?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

A potential synthesis of 4-Fluorophenethylamine can be achieved via the reduction of 4-
fluorophenylacetonitrile.

4-Fluorophenylacetonitrile
Reduction
4-Fluorophenethylamine
@Agent (e.g., LiATH4 or H2/Catalyst)

Click to download full resolution via product page

Caption: Proposed synthesis of 4-Fluorophenethylamine.

Experimental Protocols

Note: The following are generalized protocols and should be adapted and optimized for specific
laboratory conditions.

Step 1: Reduction of 4-Fluorophenylacetonitrile

o Materials: 4-Fluorophenylacetonitrile, a suitable reducing agent (e.g., Lithium aluminum
hydride (LiAIH4) in an anhydrous ether such as diethyl ether or tetrahydrofuran (THF), or
catalytic hydrogenation with Hz gas over a catalyst like Palladium on carbon), appropriate
anhydrous solvents, and apparatus for inert atmosphere reactions.

e Procedure (lllustrative example with LiAIHa4):

o In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or
argon), suspend LiAlH4 in anhydrous diethyl ether.

o Cool the suspension in an ice bath.

o Dissolve 4-fluorophenylacetonitrile in anhydrous diethyl ether and add it dropwise to the
LiAlH4 suspension via the dropping funnel at a rate that maintains a gentle reflux.
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o After the addition is complete, stir the reaction mixture at room temperature for several
hours or until the reaction is complete (monitored by TLC or GC-MS).

o Carefully quench the reaction by the sequential dropwise addition of water, followed by a
15% aqueous sodium hydroxide solution, and then more water.

o Filter the resulting precipitate and wash it thoroughly with diethyl ether.

o Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to obtain the crude 4-Fluorophenethylamine.

Step 2: Purification

o Technique: Fractional vacuum distillation is a suitable method for purifying liquid amines like
4-Fluorophenethylamine.[3]

e Procedure:

o Set up a fractional distillation apparatus for vacuum distillation.

o Place the crude 4-Fluorophenethylamine in the distillation flask.

o Gradually reduce the pressure and heat the flask to the boiling point of the product at that
pressure.

o Collect the fraction that distills at a constant temperature corresponding to the boiling point
of 4-Fluorophenethylamine.

 Alternative Purification (as Hydrochloride salt):

[¢]

Dissolve the crude freebase in a suitable solvent (e.g., diethyl ether).

[¢]

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a
suitable solvent (e.g., ethereal HCI).

[¢]

The hydrochloride salt will precipitate out of the solution.

[e]

Collect the precipitate by filtration, wash with cold solvent, and dry.
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o The salt can be further purified by recrystallization from an appropriate solvent system
(e.g., ethanol/ether).[4]

Analytical Methods

The identity and purity of 4-Fluorophenethylamine can be confirmed using various analytical

techniques.

Spectroscopic Analysis

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 3C NMR are crucial for
structural elucidation. While a complete spectral analysis for the freebase is not available in
the provided search results, data for derivatives and the hydrochloride salt can be found.

e Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a powerful
tool for identifying 4-Fluorophenethylamine and its potential impurities.[1][5][6] The electron
ionization (EI) mass spectrum would be expected to show a molecular ion peak and
characteristic fragmentation patterns.

Chromatographic Analysis

e Gas Chromatography (GC): GC can be used to assess the purity of 4-
Fluorophenethylamine and to monitor the progress of its synthesis.

e High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both
qualitative and quantitative analysis. A reversed-phase column with a suitable mobile phase
(e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) would likely
provide good separation.

Pharmacological Profile

The pharmacological profile of 4-Fluorophenethylamine is not extensively characterized in the
public domain. However, based on its structural similarity to other phenethylamines, it is
expected to interact with monoamine systems in the central nervous system. Fluorination can
alter the potency, selectivity, and metabolic stability of a compound.[7][8]

Mechanism of Action
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Substituted phenethylamines typically exert their effects by interacting with monoamine
transporters (for dopamine, norepinephrine, and serotonin) and/or directly with monoamine
receptors. They can act as releasing agents, reuptake inhibitors, or receptor
agonists/antagonists. The precise mechanism of action for 4-FPEA is not well-defined in the
available literature.

Receptor and Transporter Binding Affinity

Quantitative binding data (Ki or ICso values) for 4-Fluorophenethylamine at a comprehensive
panel of receptors and transporters are not available in the searched literature. Studies on
structurally related fluorinated phenethylamines suggest that the position of the fluorine atom
significantly influences receptor affinity. For instance, a study on 2-(4-fluoro-3-
hydroxyphenyl)ethylamine showed it had a lower affinity for D1 and D2 dopamine receptors
compared to dopamine.[9] General studies on psychoactive phenalkylamines indicate that
substitutions on the phenyl ring can enhance affinity for serotonin receptors.[10]

Table 3: Anticipated Pharmacological Targets for 4-Fluorophenethylamine

Target Family Specific Targets Expected Interaction
Serotonin Receptors 5-HT1a, 5-HT2a, 5-HT2C, etc. Agonist/Partial Agonist
Dopamine Receptors D1, D2, D3, etc. Agonist/Partial Agonist

Releasing Agent/Reuptake

Monoamine Transporters DAT, NET, SERT .
Inhibitor

Trace Amine-Associated )
TAAR1 Agonist
Receptors

Signaling Pathways

The specific signaling pathways modulated by 4-Fluorophenethylamine have not been
elucidated. Based on its likely targets, it could influence downstream signaling cascades
associated with G-protein coupled receptors (GPCRSs) such as the 5-HT and dopamine
receptors, which can modulate levels of intracellular second messengers like cCAMP and inositol
phosphates.
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Caption: A potential Gg-coupled signaling pathway for 4-FPEA.

In Vivo Pharmacology and Pharmacokinetics

Detailed in vivo studies, including behavioral pharmacology and pharmacokinetics of 4-
Fluorophenethylamine, are not well-documented in the available literature.

Behavioral Effects

Based on the pharmacology of related compounds, 4-FPEA might be expected to produce
stimulant-like effects on locomotor activity. The specific nature and potency of these effects
would require dedicated in vivo studies in animal models. A general approach to behavioral
phenotyping in mice would involve assessing general health, sensory and motor functions,
followed by more specific behavioral tests.[11][12]

Pharmacokinetics

No pharmacokinetic data (e.g., absorption, distribution, metabolism, excretion, and half-life) for
4-Fluorophenethylamine was found in the searched literature. The introduction of a fluorine
atom can often increase metabolic stability by blocking sites of enzymatic oxidation, potentially
leading to a longer duration of action compared to unsubstituted phenethylamine.

Conclusion

4-Fluorophenethylamine is a synthetic compound with potential for research in
neuropharmacology and medicinal chemistry. While its basic physicochemical properties are
known, a comprehensive pharmacological characterization is lacking in the public domain.
Further research is required to elucidate its precise mechanism of action, receptor binding
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profile, in vivo effects, and pharmacokinetic properties. This technical guide provides a
summary of the currently available information and outlines potential avenues for future
investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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